2-(4-Isopropylbenzoyl)pyridine
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Overview
Description
2-(4-Isopropylbenzoyl)pyridine , also known by its IUPAC name (4-isopropylphenyl)(2-pyridinyl)methanone , is a chemical compound with the molecular formula C₁₅H₁₅NO . It falls within the class of pyridine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthetic pathway for 2-(4-Isopropylbenzoyl)pyridine involves the cyclization of 2-(4-isopropylbenzoyl)benzoic acid using hydroxylamine hydrochloride in pyridine. This reaction yields the promising intermediate benzo[1,2]oxazinone derivative .
Scientific Research Applications
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Anti-inflammatory Activities of Pyrimidines
- Method: The synthesis and COX-2 inhibitory activities of several pyrimidines were reported. The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Applications of Pyridinium Salts
- Application: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Method: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .
- Results: Pyridinium salts have applications in materials science and biological issues related to gene delivery .
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Antioxidant Activities of Pyrimidines
- Application: Pyrimidines display a range of pharmacological effects including antioxidants .
- Method: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
-
Antibacterial Activities of Pyrimidines
- Application: Pyrimidines are known to have antibacterial effects .
- Method: The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
-
Antiviral Activities of Pyrimidines
- Application: Pyrimidines are known to have antiviral effects .
- Method: The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
-
Antifungal Activities of Pyrimidines
- Application: Pyrimidines are known to have antifungal effects .
- Method: The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
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Anti-cancer Activities of Pyridines
- Application: Derivatives of pyridine are reported to have anti-cancer effects .
- Method: The anti-cancer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent anti-cancer effects .
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Antihypertensive Activities of Pyridines
- Application: Pyridines are known to have antihypertensive effects .
- Method: The antihypertensive effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antihypertensive effects .
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Antiulcer Activities of Pyridines
- Application: Pyridines are known to have antiulcer effects .
- Method: The antiulcer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antiulcer effects .
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Antimicrobial Activities of Pyridines
- Application: Pyridines are known to have antimicrobial effects .
- Method: The antimicrobial effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antimicrobial effects .
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Synthesis of Benzo[1,2]oxazinone Derivative
- Application: 2-(4-Isopropylbenzoyl)benzoic acid was used in the synthesis of a benzo[1,2]oxazinone derivative .
- Method: The cyclization of 2-(4-isopropylbenzoyl)benzoic acid to the promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .
- Results: The structure of the compound was established through its elemental analysis and spectral data .
Future Directions
properties
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADFKBHPBOIEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582881 |
Source
|
Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)pyridine | |
CAS RN |
206357-76-8 |
Source
|
Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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